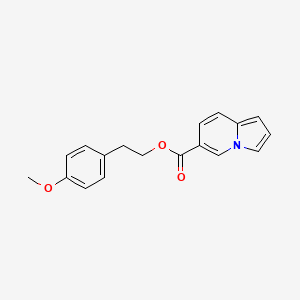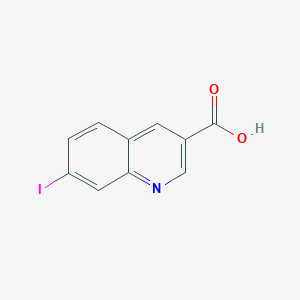![molecular formula C11H11BrN2O3S B11832482 methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropane ring fused to an indole moiety, with a bromine atom and a sulfamate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic indole core through a cyclization reaction. The bromine atom is introduced via a bromination reaction, and the sulfamate group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and sulfamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylindoline-2,3-dione: This compound shares the brominated indole core but lacks the spirocyclic structure and sulfamate group.
5-Bromo-7-methylindoline-2,3-dione: Similar to the above compound but with a different substitution pattern on the indole ring.
3-(5-Bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione: Contains a brominated indole core with additional functional groups.
Uniqueness
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the sulfamate group also enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11BrN2O3S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
methyl N-(5-bromospiro[1H-indole-3,1'-cyclopropane]-2-ylidene)sulfamate |
InChI |
InChI=1S/C11H11BrN2O3S/c1-17-18(15,16)14-10-11(4-5-11)8-6-7(12)2-3-9(8)13-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
UBPWLVGNMSOEMR-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)N=C1C2(CC2)C3=C(N1)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)
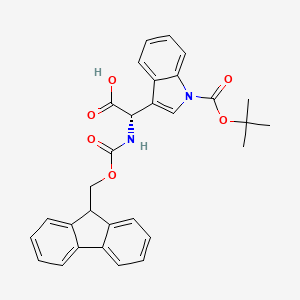
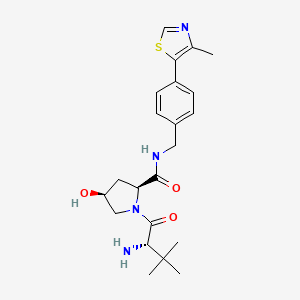

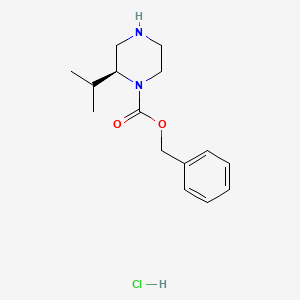
![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


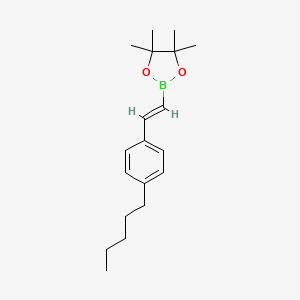
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

